4-Nitrophenyl benzoate

Overview

Description

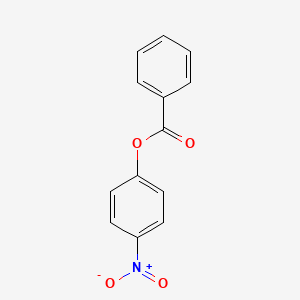

4-Nitrophenyl benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a nitro group (-NO2) attached to the para position of the phenyl ring and a benzoate ester group. This compound is widely used in various chemical and biochemical applications due to its reactivity and stability.

Mechanism of Action

Target of Action

The primary targets of 4-Nitrophenyl benzoate are enzymes such as trypsin, lipase, and nattokinase . These enzymes play a crucial role in catalyzing chemical transformations, particularly the hydrolysis of ester bonds .

Mode of Action

This compound interacts with its enzyme targets through a process known as enzymatic hydrolysis . This interaction involves the breaking down of the ester bond in the this compound molecule, resulting in the release of 4-nitrophenol . The rate of this hydrolysis reaction can be influenced by the electronic effects of various para-substitutions on the ester .

Biochemical Pathways

The hydrolysis of this compound by enzymes affects the biochemical pathway of ester hydrolysis . The downstream effects of this pathway involve the release of 4-nitrophenol, a bright yellow compound . The rate of this reaction can be analyzed using the Hammett linear free-energy relationship (LFER), providing insight into the mechanistic aspects of these enzymatic transformations .

Pharmacokinetics

It’s worth noting that the compound can be used to prepare 18 f-labelled acylation synthons in one step, which could have implications for its bioavailability .

Result of Action

The enzymatic hydrolysis of this compound results in the release of 4-nitrophenol . This reaction is significant in the field of synthetic organic chemistry, particularly in the context of biocatalytic cascades .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the shape and size of the nanomaterials, which are inversely related to the surface area, can affect the catalytic efficiencies of the compound . Additionally, the electrochemistry of the nanomaterial, the regeneration of the surface for activity, and the carrier system can also play a role .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl benzoate can be synthesized through several methods. One common approach involves the reaction of 4-nitrophenol with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of stabilized arenediazonium tetrafluoroborate and a polymer-supported benzoate ion. This method offers advantages such as mild reaction conditions, safe handling, and efficient work-up .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl benzoate undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the ester bond, resulting in the formation of 4-nitrophenol and benzoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.

Common Reagents and Conditions:

Hydrolysis: Typically performed in aqueous solutions with enzymes or under acidic/basic conditions.

Transesterification: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium methoxide).

Major Products:

Hydrolysis: 4-Nitrophenol and benzoic acid.

Transesterification: New ester compounds depending on the alcohol used.

Scientific Research Applications

4-Nitrophenyl benzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Nitrophenyl acetate: Another ester used in enzymatic assays.

4-Nitrophenyl phosphate: Commonly used as a substrate for alkaline phosphatase assays.

Uniqueness: 4-Nitrophenyl benzoate is unique due to its specific reactivity and stability, making it a valuable tool in studying ester hydrolysis and enzyme kinetics. Its ability to form a colored product upon hydrolysis allows for easy detection and quantification in various assays .

Biological Activity

4-Nitrophenyl benzoate is an organic compound widely utilized in biochemical research due to its significant biological activity, particularly as a substrate in enzymatic assays. This article delves into the compound's biological mechanisms, enzymatic interactions, and relevant research findings.

Chemical Structure and Properties

This compound (CHNO) is an ester formed from benzoic acid and 4-nitrophenol. Its structure features a nitro group at the para position of the phenyl ring, which influences its reactivity and interaction with various enzymes.

Target Enzymes

The primary targets of this compound include:

- Trypsin

- Lipase

- Nattokinase

These enzymes catalyze the hydrolysis of the ester bond in this compound, leading to the release of 4-nitrophenol, a bright yellow compound that can be monitored spectrophotometrically for kinetic studies .

Enzymatic Hydrolysis

The hydrolysis mechanism involves:

- Nucleophilic Attack : The enzyme's active site nucleophile attacks the carbonyl carbon of the ester.

- Formation of Tetrahedral Intermediate : This leads to a tetrahedral intermediate.

- Release of 4-Nitrophenol : The reaction proceeds with the departure of the 4-nitrophenolate ion, resulting in free 4-nitrophenol and an acylated enzyme .

Spectroscopic Analysis

Kinetic studies typically involve monitoring the absorbance at 413 nm, corresponding to 4-nitrophenol:

- Absorbance Changes : As hydrolysis occurs, absorbance increases due to the formation of 4-nitrophenol while decreasing for this compound.

- Kinetic Parameters : The reaction rates can be analyzed using the Hammett equation to study substituent effects on reaction kinetics .

Case Study Example

In a study examining various para-substituted derivatives of this compound, researchers observed differences in enzymatic sensitivity based on electronic effects. The study utilized trypsin and lipase to analyze hydrolysis rates under varying pH conditions, revealing significant insights into enzyme-substrate interactions .

Bioavailability

The compound's ability to form radiolabeled acylation synthons has implications for its bioavailability in medical applications, particularly in imaging and diagnostic purposes.

Industrial Uses

In addition to its biochemical applications, this compound serves as an intermediate in organic synthesis and chemical manufacturing processes due to its reactivity with nucleophiles .

Research Findings Summary

Properties

IUPAC Name |

(4-nitrophenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKZBFFLCONHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061353 | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-22-8 | |

| Record name | 4-Nitrophenyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitrophenyl benzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S92HK2U8Z7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-nitrophenyl benzoate in scientific research?

A1: this compound serves primarily as a model compound in chemical kinetics and reaction mechanism studies. [, , , , , , , , , , , , ] Researchers utilize it to investigate nucleophilic substitution reactions, particularly focusing on aminolysis and hydrolysis processes.

Q2: How does this compound interact with nucleophiles in these reactions?

A2: this compound typically reacts with nucleophiles through an addition-elimination mechanism. [, ] This involves the nucleophile attacking the carbonyl carbon of the ester group, forming a tetrahedral intermediate. Subsequently, the 4-nitrophenolate anion leaves, resulting in the formation of a new ester or amide product.

Q3: What makes this compound suitable for these kinetic studies?

A3: Several factors contribute to its suitability:

- Good Leaving Group: The 4-nitrophenolate anion is a stable leaving group, facilitating the reaction. []

- UV-Vis Active: The presence of the 4-nitrophenyl group allows for convenient monitoring of the reaction progress using UV-Vis spectroscopy. [, ]

- Structural Modifications: The structure can be easily modified by introducing substituents on both the benzoyl and phenol rings, allowing for structure-activity relationship (SAR) studies. [, , ]

Q4: Can you provide the structural characterization of this compound?

A4:

Q5: How does the presence of surfactants affect the alkaline hydrolysis of this compound?

A5: The influence of surfactants depends on their nature:

- Cationic Surfactants: CTAB micelles and premicelles catalyze the alkaline hydrolysis through local concentration, electrostatic, and micropolar effects. []

- Nonionic Surfactants: Brij 35 micelles and premicelles also exhibit catalytic effects. []

- Anionic Surfactants: SDS micelles and premicelles inhibit the alkaline hydrolysis. []

Q6: How does changing the leaving group from 4-nitrophenolate to 2-pyridinolate affect the aminolysis reaction rate?

A6: Replacing 4-nitrophenolate with 2-pyridinolate in the compound generally results in decreased reactivity towards alicyclic secondary amines. [] This suggests that the leaving group's nature plays a significant role in the reaction rate.

Q7: What insights have computational chemistry studies provided about this compound reactions?

A7: Comparative molecular field analysis (CoMFA) has been applied to understand the relationship between transition state structures and reaction rates. [] This analysis revealed that both steric and electrostatic effects are crucial for the reaction with anionic nucleophiles. Moreover, the steric contribution increases when using alkoxides or arylsulfides as nucleophiles.

Q8: What are the environmental concerns associated with this compound, and are there any strategies for mitigation?

A8: While the provided research doesn't specifically address ecotoxicological effects, the presence of the nitro group in the molecule raises concerns about potential toxicity and persistence in the environment. [] Future research should explore these aspects. Additionally, investigating alternative, less hazardous compounds with similar reactivity profiles could be valuable. []

Q9: What are some future research directions related to this compound?

A9: Several avenues for further investigation exist:

- Expanding CoMFA Studies: Applying CoMFA to a wider range of nucleophiles and reaction conditions to gain a more comprehensive understanding of the factors governing reactivity. [, ]

- Exploring Green Chemistry: Investigating environmentally friendly solvents and catalysts for reactions involving this compound. []

- Developing New Analytical Methods: Designing sensitive and selective analytical techniques for quantifying this compound and its reaction products in complex matrices. [, ]

- Exploring Biocatalysts: Studying the potential of enzymes, such as lipases, to catalyze reactions involving this compound and its derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.